Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] It is classified as a non-peptide, small molecule drug. [, ] Relugolix plays a significant role in scientific research by serving as a valuable tool for studying the effects of GnRH receptor antagonism in various biological processes. [, , , , , , , , , , , , , , , , , , , ]
Relugolix acts as a GnRH receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] By binding to and blocking GnRH receptors, it prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [, , ] This suppression of LH and FSH leads to a decrease in testosterone production in men and estrogen production in women. [, , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: